Anhalonidine vs. Mescaline: Complete Absence of Hallucinogenic Activity at High Oral Doses
In a controlled human evaluation, anhalonidine administered orally at doses up to 250 mg produced no sensory distortions or hallucinogenic effects whatsoever. In contrast, mescaline reliably induces psychedelic effects at oral doses of 200–400 mg . This constitutes a qualitative rather than merely quantitative difference; even at doses that exceed the typical mescaline hallucinogenic threshold, anhalonidine remains entirely non‑hallucinogenic.
| Evidence Dimension | Hallucinogenic activity (human oral) |
|---|---|
| Target Compound Data | Anhalonidine: 250 mg p.o. – no sensory changes, no hallucinogenic effects |
| Comparator Or Baseline | Mescaline: 200–400 mg p.o. – classical psychedelic effects (hallucinations, altered perception) |
| Quantified Difference | No hallucinogenic activity at a dose that exceeds the mescaline hallucinogenic threshold |
| Conditions | Human clinical observations (Shulgin 1973) |
Why This Matters
For neuroscience or psychiatric research requiring CNS activity without hallucinogenic liability, anhalonidine provides a structurally related but functionally distinct alternative to mescaline.
- [1] Shulgin AT. Mescaline: the chemistry and pharmacology of its analogs. Lloydia. 1973;36(1):46‑58. PMID: 4576313. View Source
